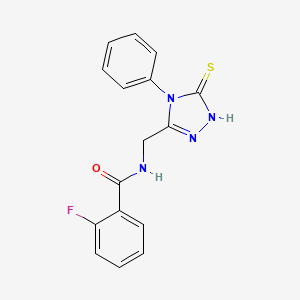

2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4OS/c17-13-9-5-4-8-12(13)15(22)18-10-14-19-20-16(23)21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYJTKKXHDZDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzoyl chloride with 5-mercapto-4-phenyl-4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution

The mercapto group (–SH) can act as a nucleophile in various reactions:

-

Reaction with Electrophiles : The thiol group can react with electrophiles such as alkyl halides or acyl chlorides to form thioethers or thioesters.

Oxidation Reactions

Mercapto groups are susceptible to oxidation:

-

Oxidation to Disulfides : Under oxidative conditions, the thiol group may oxidize to form disulfides, which can further participate in cross-linking reactions.

Acidity and Basicity

The presence of the nitrogen atoms in the triazole ring influences the acidity of the compound:

-

Protonation : In acidic environments, the nitrogen atoms may become protonated, affecting solubility and reactivity.

-

Biological Activity

Research indicates that compounds containing triazole rings exhibit significant biological activities:

-

Antimicrobial Properties : Studies suggest that derivatives of 1,2,4-triazoles possess antibacterial and antifungal activities due to their ability to interfere with microbial cell functions .

The compound 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide presents a rich field for exploration due to its unique structure and potential applications in medicinal chemistry. Its reactivity patterns indicate versatility in synthetic pathways and potential biological applications.

Scientific Research Applications

Antimicrobial Applications

Research has highlighted the potential of compounds containing the triazole moiety as effective antimicrobial agents. The presence of the 5-mercapto group enhances the antimicrobial properties by allowing interaction with microbial enzymes and cellular components.

Case Study:

A study demonstrated that derivatives of 5-mercapto-4-phenyl-4H-1,2,4-triazole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. The incorporation of the triazole ring is known to enhance anticancer activity due to its ability to interfere with cellular signaling pathways involved in tumor growth.

Research Findings:

In vitro studies indicated that 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were reported in the low micromolar range, suggesting potent activity compared to standard chemotherapeutic agents like cisplatin .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its potential to inhibit phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis.

Mechanism of Action:

The inhibition of PDS can lead to reduced carotenoid production, which is beneficial in agricultural applications for controlling plant pathogens. The compound's ability to bind effectively to the active site of PDS was confirmed through molecular docking studies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related analogs (Table 1).

Table 1: Structural and Functional Comparison with Analogous Compounds

Structure-Activity Relationship (SAR) Insights

- Fluorine Position : Ortho-fluorination (C2) in the benzamide ring enhances electronic effects and steric interactions compared to meta-fluorinated analogs (e.g., compound in ). This aligns with kinase inhibitor studies where ortho-substitutions improve target engagement .

- Mercapto vs. Methylsulfanyl : The -SH group in the target compound may enable disulfide bond formation or metal chelation, unlike -SMe in , which lacks redox activity but offers greater stability.

- Phenyl vs.

Biological Activity

The compound 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a triazole ring linked to a benzamide moiety , with a fluorine substituent enhancing its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the synthesis may begin with the formation of the triazole ring through condensation reactions involving thiols and appropriate aldehydes or ketones .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, the incorporation of fluorine atoms in the structure has been correlated with enhanced activity against various pathogens. For instance, compounds similar to this compound have demonstrated effective inhibition against Candida species and other fungi .

Table 1: Antimicrobial Activity of Related Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 8 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| 2-fluoro-N-(...) | E. coli | 32 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives is also noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For instance, derivatives similar to this compound have been tested against human glioblastoma and melanoma cells, exhibiting IC50 values in the low micromolar range .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | U251 (glioblastoma) | 12.5 |

| Compound D | WM793 (melanoma) | 15.0 |

| 2-fluoro-N-(...) | A431 (epidermoid carcinoma) | 10.0 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups such as fluorine significantly enhances the biological activity of triazole derivatives. The positioning of substituents on the phenyl ring also plays a crucial role in modulating activity. For example, modifications at the para position have been associated with increased potency against both microbial and cancerous cells .

Case Studies

A notable study investigated the effects of similar triazole derivatives on various cancer cell lines. The results revealed that compounds with a 5-mercapto group exhibited superior cytotoxicity compared to their non-thiol counterparts. This finding underscores the importance of functional groups in enhancing biological activity .

Q & A

Q. What are the established synthetic routes for 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis typically involves coupling 2-fluorobenzoyl chloride with a triazole-thiol precursor. For example, a reflux reaction in anhydrous acetonitrile at 80°C for 4 hours yields the target compound, as described in analogous triazole-thiol syntheses . Key optimization variables include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency.

- Molar ratios : A 1:1 molar ratio of benzoyl chloride to triazole-thiol minimizes side products.

- Temperature control : Prolonged reflux (4–6 hours) ensures complete acylation.

- Purification : Recrystallization from acetonitrile or column chromatography improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer: A multi-technique approach is recommended:

- NMR spectroscopy : Use ¹H NMR (400 MHz) in DMSO-d₆ to confirm the presence of the fluorine-substituted benzamide (δ 7.4–8.1 ppm) and triazole-thiol protons (δ 3.8–4.2 ppm for –CH₂–) .

- FTIR : Peaks at ~1670 cm⁻¹ (amide C=O), 2550 cm⁻¹ (–SH stretch), and 1240 cm⁻¹ (C–F) validate functional groups .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular weight (C₁₇H₁₄FN₄OS: 352.08 g/mol) .

Q. What are the recommended purification techniques to isolate this compound from reaction byproducts?

Answer:

- Recrystallization : Use acetonitrile or ethanol/water mixtures to remove unreacted starting materials.

- Column chromatography : Silica gel with a gradient of ethyl acetate/hexane (30–70%) effectively separates polar impurities .

- TLC monitoring : Rf = 0.5–0.6 (ethyl acetate:hexane 1:1) confirms product homogeneity .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s synthetic yield from different methodologies be systematically analyzed?

Answer: Discrepancies in yield (e.g., 60% vs. 85%) often arise from:

- Solvent polarity : Acetonitrile (dielectric constant ~37.5) may favor higher yields over THF (ε ~7.5) due to better solubility of intermediates .

- Catalyst use : Base additives (e.g., triethylamine) can accelerate acylation but risk side reactions with –SH groups.

- Reaction time : Extended reflux (≥6 hours) may degrade the product, reducing yield.

A factorial design experiment (varying solvent, temperature, and time) with ANOVA analysis can identify critical factors .

Q. What in silico strategies are effective in predicting the binding affinity and selectivity of this compound toward therapeutic targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., VEGF Receptor) or enzymes (e.g., PFOR). The triazole-thiol moiety may coordinate with catalytic residues (e.g., Arg194, Glu242 in PFOR) .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with inhibitory activity using descriptors like LogP and polar surface area .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets .

Q. What experimental approaches are recommended to investigate the compound’s stability under varying physiological conditions?

Answer:

- pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC. The –SH group may oxidize to disulfides at pH > 7 .

- Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition points.

- Light sensitivity : Store samples in amber vials and assess photodegradation under UV light (λ = 254 nm) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological efficacy?

Answer:

- Analog synthesis : Modify the benzamide (e.g., 3-fluoro vs. 4-fluoro) or triazole substituents (e.g., phenyl vs. phenethyl) .

- Enzyme assays : Test inhibition of kinases (IC₅₀ via ADP-Glo™ assay) or antimicrobial activity (MIC against E. coli).

- Crystallography : Solve co-crystal structures with targets (e.g., PfLDH) to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.